![molecular formula C12H14N2O2S B224126 N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
N-[(4-acetylphenyl)carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-acetylphenyl)carbamothioyl]propanamide, also known as APCTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mechanism of Action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]propanamide is not yet fully understood. However, studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide exhibits its anti-inflammatory and antioxidant properties by inhibiting the activity of reactive oxygen species (ROS) and suppressing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-[(4-acetylphenyl)carbamothioyl]propanamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide can reduce the production of ROS, which can lead to oxidative stress and tissue damage. Additionally, N-[(4-acetylphenyl)carbamothioyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(4-acetylphenyl)carbamothioyl]propanamide in lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. This can be useful in studying the effects of oxidative stress and inflammation on various biological processes. However, one limitation of using N-[(4-acetylphenyl)carbamothioyl]propanamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of N-[(4-acetylphenyl)carbamothioyl]propanamide. Some potential areas of research include further studies on the mechanism of action of N-[(4-acetylphenyl)carbamothioyl]propanamide, the development of new drugs based on N-[(4-acetylphenyl)carbamothioyl]propanamide, and the exploration of its potential applications in other scientific fields. Additionally, research can be done to improve the solubility of N-[(4-acetylphenyl)carbamothioyl]propanamide in water, which can make it more useful in lab experiments.
Synthesis Methods
N-[(4-acetylphenyl)carbamothioyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with propanoic acid in the presence of a catalyst. The resulting product is then purified through chromatography to obtain pure N-[(4-acetylphenyl)carbamothioyl]propanamide.
Scientific Research Applications
N-[(4-acetylphenyl)carbamothioyl]propanamide has shown potential applications in various scientific fields such as medicinal chemistry, drug discovery, and biochemistry. Studies have shown that N-[(4-acetylphenyl)carbamothioyl]propanamide exhibits anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of new drugs.
properties
Product Name |
N-[(4-acetylphenyl)carbamothioyl]propanamide |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(16)14-12(17)13-10-6-4-9(5-7-10)8(2)15/h4-7H,3H2,1-2H3,(H2,13,14,16,17) |
InChI Key |
HWGGXQHYXILJTL-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



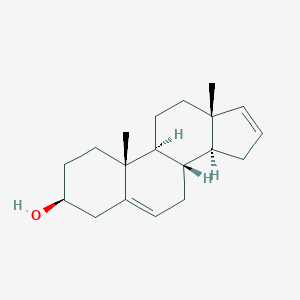
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)
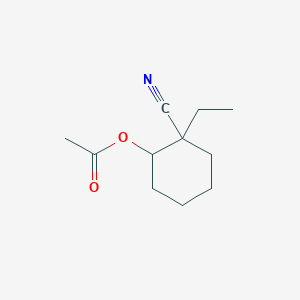
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)




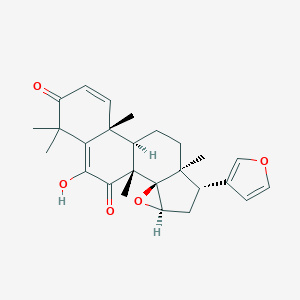
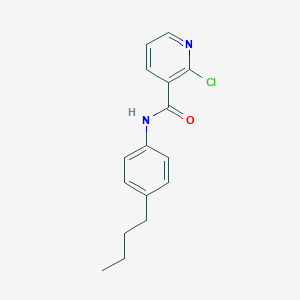
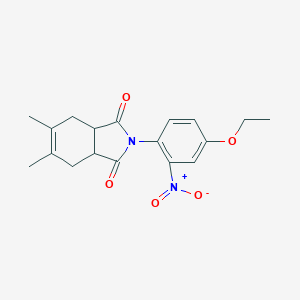

![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)